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molecular formula C13H13O5PS B8464056 {[4-(Benzenesulfonyl)phenyl]methyl}phosphonic acid CAS No. 114496-49-0

{[4-(Benzenesulfonyl)phenyl]methyl}phosphonic acid

Cat. No. B8464056
M. Wt: 312.28 g/mol
InChI Key: BCFFHGVBUTYSHS-UHFFFAOYSA-N
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Patent
US05326905

Procedure details

A solution of 4.3 g (14 mmol) of 4-(phenylsulfonyl)benzyl bromide and 30 g (0.1 mole) of tris-trimethylsilylphosphite was heated at 120° C. for 18 hours. The excess tris-trimethylsilylphosphite was distilled off under reduced pressure. The residue was dissolved in 200 ml of 9:1 tetrahydrofuran/water and was allowed to stand at room temperature for 18 hours. The tetrahydrofuran was evaporated and the resulting solids were filtered and washed with water to give 1.4 g of product; m.p. 217-219° C.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([S:7]([C:10]2[CH:17]=[CH:16][C:13]([CH2:14]Br)=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C[Si]([O:22][P:23]([O:29][Si](C)(C)C)[O:24][Si](C)(C)C)(C)C>>[C:1]1([S:7]([C:10]2[CH:17]=[CH:16][C:13]([CH2:14][P:23](=[O:22])([OH:29])[OH:24])=[CH:12][CH:11]=2)(=[O:9])=[O:8])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(CBr)C=C1
Name
Quantity
30 g
Type
reactant
Smiles
C[Si](C)(C)OP(O[Si](C)(C)C)O[Si](C)(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The excess tris-trimethylsilylphosphite was distilled off under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in 200 ml of 9:1 tetrahydrofuran/water
CUSTOM
Type
CUSTOM
Details
The tetrahydrofuran was evaporated
FILTRATION
Type
FILTRATION
Details
the resulting solids were filtered
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)C1=CC=C(CP(O)(O)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: CALCULATEDPERCENTYIELD 32%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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